
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene is an organic compound that features a complex aromatic structure with multiple halogen substitutions
Preparation Methods
The synthesis of 1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic aromatic substitution reaction, where a chlorophenol derivative reacts with a difluoromethylated benzene under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium hydroxide or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional substituents.
Scientific Research Applications
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent or a biochemical tool.
Medicine: Research explores its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.
Industry: The compound is investigated for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-(4-Bromophenoxy)-2-(difluoromethyl)-3-fluorobenzene: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-(4-Chlorophenoxy)-2-(trifluoromethyl)-3-fluorobenzene: Contains an additional fluorine atom, potentially altering its chemical properties and applications.
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-chlorobenzene: Another variant with a different halogen substitution pattern, affecting its interactions and stability.
The uniqueness of this compound lies in its specific combination of halogen atoms, which confer distinct chemical and physical properties, making it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C13H8ClF3O |
|---|---|
Molecular Weight |
272.65 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C13H8ClF3O/c14-8-4-6-9(7-5-8)18-11-3-1-2-10(15)12(11)13(16)17/h1-7,13H |
InChI Key |
XZPGCPUKAWJTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)F)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




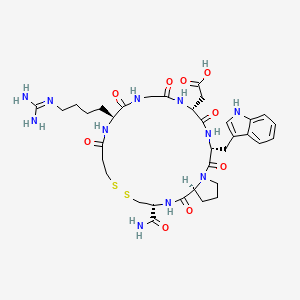
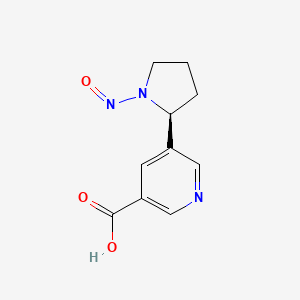
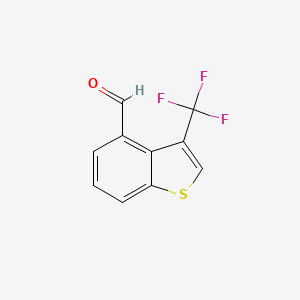
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)
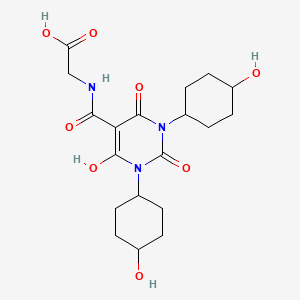
![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)
![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)
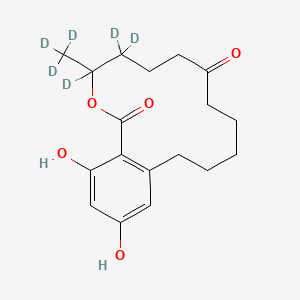

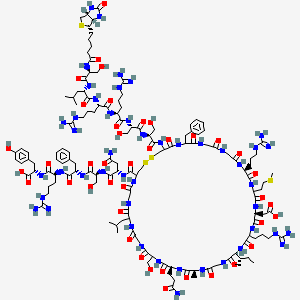
![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)

